molecular formula C21H19N3O4 B2619089 1-(2,5-dimethylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-64-3

1-(2,5-dimethylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2619089
CAS RN: 941952-64-3
M. Wt: 377.4
InChI Key: JAGABRBNRAFIED-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as DM-247, is a novel dihydropyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DM-247 has been found to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of DM-247 is not fully understood. However, studies have suggested that DM-247 exerts its anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways involved in inflammation and cancer progression. DM-247 has been found to inhibit the NF-κB and MAPK signaling pathways, which are known to play a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
DM-247 has been found to exhibit several biochemical and physiological effects. Studies have shown that DM-247 inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, DM-247 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DM-247 has also been found to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of DM-247 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of DM-247 is its poor solubility in water, which can make it challenging to use in laboratory experiments. Additionally, more research is needed to fully understand the mechanism of action of DM-247 and its potential side effects.

Future Directions

There are several future directions for the research on DM-247. One potential direction is the development of new drugs based on DM-247 for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of DM-247 and its potential side effects. Further studies are also needed to optimize the synthesis of DM-247 and improve its solubility in water for use in laboratory experiments.

Synthesis Methods

The synthesis of DM-247 involves the reaction between 2,5-dimethylbenzylamine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by cyclization with ethyl acetoacetate. The final step involves the reaction of the cyclized product with 2,4-dinitrophenylhydrazine to yield DM-247.

Scientific Research Applications

DM-247 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that DM-247 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DM-247 has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-8-9-15(2)16(11-14)13-23-10-4-7-19(21(23)26)20(25)22-17-5-3-6-18(12-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGABRBNRAFIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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